![molecular formula C15H13F3O2 B6372591 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% CAS No. 1261890-07-6](/img/structure/B6372591.png)
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%
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Overview
Description
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% (5-MTFMP) is an organic compound that is widely used in the synthesis and research of organic compounds. It is a colorless solid with a melting point of 148-149°C. 5-MTFMP is a versatile reagent used in the synthesis of various organic compounds, and is often used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is a versatile reagent that can be used to synthesize a variety of organic compounds. It is believed to undergo a nucleophilic substitution reaction, where a nucleophile attacks the electrophilic center of the molecule and displaces a leaving group. This results in the formation of a new bond between the nucleophile and the electrophile, and the formation of a new product.
Biochemical and Physiological Effects
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is an organic compound used in the synthesis of various organic compounds. It has not been studied for its biochemical or physiological effects, as it is not intended for use in humans or animals.
Advantages and Limitations for Lab Experiments
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is a versatile reagent used in the synthesis of various organic compounds. It has several advantages for use in the laboratory, such as its low cost, high purity, and high yield. However, it also has some limitations, such as its low boiling point and its tendency to decompose at high temperatures.
Future Directions
The use of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% in the synthesis of organic compounds is likely to continue to increase, as it is a versatile reagent with a number of advantages. In the future, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% may be used in the synthesis of new compounds, such as polymers, polyurethanes, polyamides, and other polyfunctional compounds. Additionally, it may be used in the synthesis of drugs and other pharmaceuticals, as well as agrochemicals and other specialty chemicals. Finally, it may be used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Synthesis Methods
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% can be synthesized via a number of methods. The most common method is the reaction of 4-methoxy-3-trifluoromethylphenol with methylmagnesium bromide in THF or toluene. This reaction produces 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% in 95% yield. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenol with a Grignard reagent in the presence of a catalytic amount of iodine, or the reaction of 4-methoxy-3-trifluoromethylphenol with a Grignard reagent in the presence of a catalytic amount of boron trifluoride.
Scientific Research Applications
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is a versatile reagent used in the synthesis of various organic compounds, and is often used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, as well as in the synthesis of polymers and other polyfunctional compounds. In addition, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95% is used in the synthesis of polymers, polyurethanes, polyamides, and other polyfunctional compounds. It is also used in the synthesis of a variety of organic compounds, such as amines, amides, and esters.
properties
IUPAC Name |
3-[4-methoxy-3-(trifluoromethyl)phenyl]-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-5-11(7-12(19)6-9)10-3-4-14(20-2)13(8-10)15(16,17)18/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKMWDSRPNZBMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)OC)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684051 |
Source
|
Record name | 4'-Methoxy-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261890-07-6 |
Source
|
Record name | 4'-Methoxy-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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